Cas no 28080-54-8 (2-Iodo-5-nitropyridine)
2-Iodo-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-5-nitropyridine
- 6-Iodo-3-nitropyridine
- 2-Iod-5-nitropyridin
- 2-iodo-5-nitro-pyridine
- 2-Jod-5-nitropyridin
- 5-nitro-2-iodopyridine
- AK-249/40872388
- SCHEMBL725834
- SJXWHBQWFBHASX-UHFFFAOYSA-N
- 28080-54-8
- 2-iodanyl-5-nitro-pyridine
- I0955
- CS-0197110
- FT-0655565
- T72219
- SY056386
- AS-57848
- AM20080934
- MFCD05863241
- DTXSID60356090
- Pyridine, 2-iodo-5-nitro-
- 2-Iodo-5-nitropyridine, 97%
- AC-23855
- AKOS015891738
- J-016966
- A819320
-
- MDL: MFCD05863241
- Inchi: 1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
- InChI Key: SJXWHBQWFBHASX-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 249.92400
- Monoisotopic Mass: 249.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 58.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 2.144
- Melting Point: 164.0 to 168.0 deg-C
- Boiling Point: 309.9°Cat760mmHg
- Flash Point: 141.2°C
- Refractive Index: 1.674
- PSA: 58.71000
- LogP: 2.11760
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
2-Iodo-5-nitropyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R22; R37/38; R41
- Safety Term:S26;S36/37/39
2-Iodo-5-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Iodo-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173618-25g |
2-Iodo-5-nitropyridine |
28080-54-8 | 95% | 25g |
$445 | 2021-08-05 | |
| TRC | I125175-1g |
2-Iodo-5-nitropyridine |
28080-54-8 | 1g |
$ 255.00 | 2022-06-04 | ||
| TRC | I125175-2.5g |
2-Iodo-5-nitropyridine |
28080-54-8 | 2.5g |
$ 395.00 | 2022-06-04 | ||
| TRC | I125175-5g |
2-Iodo-5-nitropyridine |
28080-54-8 | 5g |
$ 830.00 | 2022-06-04 | ||
| Apollo Scientific | OR345067-250mg |
2-Iodo-5-nitropyridine |
28080-54-8 | 98% | 250mg |
£26.00 | 2025-02-20 | |
| Apollo Scientific | OR345067-1g |
2-Iodo-5-nitropyridine |
28080-54-8 | 98% | 1g |
£32.00 | 2025-02-20 | |
| Apollo Scientific | OR345067-5g |
2-Iodo-5-nitropyridine |
28080-54-8 | 98% | 5g |
£154.00 | 2025-02-20 | |
| abcr | AB206250-1 g |
2-Iodo-5-nitropyridine; 97% |
28080-54-8 | 1g |
€75.00 | 2022-03-25 | ||
| abcr | AB206250-5 g |
2-Iodo-5-nitropyridine; 97% |
28080-54-8 | 5g |
€185.00 | 2022-03-25 | ||
| Chemenu | CM173618-1g |
2-Iodo-5-nitropyridine |
28080-54-8 | 95% | 1g |
$59 | 2022-06-11 |
2-Iodo-5-nitropyridine Suppliers
2-Iodo-5-nitropyridine Related Literature
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1. Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous dimethyl sulphoxide with an acidity functionKeith Bowden,Shyla Prasannan,Richard J. Ranson J. Chem. Soc. Perkin Trans. 2 1987 181
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Paul R. Murray,Stephen Crawford,Alice Dawson,Alexander Delf,Calum Findlay,Lorna Jack,Eric J. L. McInnes,Salma Al-Musharafi,Gary S. Nichol,Iain Oswald,Lesley J. Yellowlees Dalton Trans. 2012 41 201
Additional information on 2-Iodo-5-nitropyridine
2-Iodo-5-nitropyridine (CAS No. 28080-54-8): Properties, Applications, and Market Insights
2-Iodo-5-nitropyridine (CAS No. 28080-54-8) is a versatile heterocyclic compound widely used in organic synthesis, pharmaceuticals, and material science. This yellow crystalline solid belongs to the nitropyridine derivatives family, characterized by its unique molecular structure combining an iodine substituent and a nitro group on a pyridine ring. The compound's molecular formula is C5H3IN2O2, with a molecular weight of 250.00 g/mol.
The growing interest in 2-Iodo-5-nitropyridine applications stems from its role as a key intermediate in synthesizing various biologically active compounds. Recent studies highlight its importance in developing pharmaceutical intermediates, particularly for antiviral and antibacterial agents. The compound's reactivity makes it valuable for cross-coupling reactions in medicinal chemistry, where researchers frequently search for "2-Iodo-5-nitropyridine Suzuki coupling" or "2-Iodo-5-nitropyridine Stille reaction" protocols.
From a chemical properties perspective, 2-Iodo-5-nitropyridine exhibits moderate solubility in common organic solvents like DMSO, DMF, and dichloromethane, but limited solubility in water. Its melting point ranges between 120-125°C, and it should be stored in cool, dry conditions protected from light. Safety data sheets recommend proper handling procedures, as with all iodo-nitropyridine compounds, though it doesn't fall under hazardous material classifications.
The compound's synthetic utility has gained attention in drug discovery pipelines, particularly for developing kinase inhibitors and antimicrobial agents. Pharmaceutical researchers often inquire about "2-Iodo-5-nitropyridine in medicinal chemistry" or "nitropyridine derivatives as building blocks," reflecting the compound's importance in modern drug development. Its electron-deficient pyridine core makes it particularly valuable for designing electron-accepting materials in organic electronics.
Market analysis shows increasing demand for 2-Iodo-5-nitropyridine suppliers, with major chemical distributors offering the compound in various purity grades (typically 97-99%). The global market for functionalized pyridine derivatives is projected to grow steadily, driven by pharmaceutical and agrochemical applications. Current pricing trends indicate moderate fluctuations based on iodine availability and synthetic route optimization.
In material science applications, 2-Iodo-5-nitropyridine serves as a precursor for liquid crystals and organic semiconductors. Researchers exploring "nitropyridine-based electronic materials" frequently encounter this compound in literature. Its ability to participate in various palladium-catalyzed reactions makes it particularly valuable for constructing complex molecular architectures in materials design.
Synthetic methodologies for 2-Iodo-5-nitropyridine preparation typically involve direct iodination of 5-nitropyridine or sequential functionalization of pyridine derivatives. Recent patents highlight improved procedures with higher yields and reduced byproducts. Process chemists often search for "2-Iodo-5-nitropyridine synthesis optimization" or "green chemistry approaches for nitropyridine derivatives," reflecting industry trends toward sustainable production methods.
The compound's stability profile has been extensively studied, with research focusing on its photochemical properties and thermal decomposition characteristics. These studies are particularly relevant for researchers investigating "2-Iodo-5-nitropyridine storage conditions" or "handling nitropyridine compounds." Proper storage in amber glass containers under inert atmosphere is generally recommended for long-term stability.
Analytical characterization of 2-Iodo-5-nitropyridine typically involves HPLC analysis, NMR spectroscopy (particularly 1H and 13C NMR), and mass spectrometry. Quality control protocols emphasize purity verification, with common impurities including dehalogenated byproducts and positional isomers. These analytical aspects are crucial for researchers searching for "2-Iodo-5-nitropyridine characterization methods" or "nitropyridine derivative purity standards."
Emerging applications of 2-Iodo-5-nitropyridine include its use in metal-organic frameworks (MOFs) and as a ligand precursor in coordination chemistry. Materials scientists are increasingly interested in its potential for creating functionalized surfaces and molecular sensors. This expanding utility contributes to the compound's growing importance in both academic and industrial research settings.
From a regulatory perspective, 2-Iodo-5-nitropyridine is not currently listed on major controlled substance inventories, though proper chemical safety protocols should always be followed during handling. Environmental fate studies indicate moderate persistence, prompting research into "biodegradation of nitropyridine compounds" and "eco-friendly disposal methods for halogenated pyridines."
The scientific literature contains numerous references to 2-Iodo-5-nitropyridine in synthetic protocols, with particular emphasis on its use in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, explaining why search terms like "2-Iodo-5-nitropyridine Heck reaction" and "Sonogashira coupling with iodopyridines" yield substantial results in chemical databases.
Future research directions for 2-Iodo-5-nitropyridine may explore its potential in click chemistry applications and as a building block for covalent organic frameworks (COFs). The compound's unique electronic properties continue to attract interest from researchers developing advanced functional materials and molecular electronics components. These developing applications ensure ongoing relevance in chemical research and industrial applications.
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